molecular formula C5H3Cl3N2O2S B13061228 (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride

(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride

Cat. No.: B13061228
M. Wt: 261.5 g/mol
InChI Key: DLFOXEGQVFDFTQ-UHFFFAOYSA-N
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Description

(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H3Cl3N2O2S. It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methanesulfonyl chloride group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride typically involves the reaction of 4,6-dichloropyrimidine with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine or pyridine, which act as catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product and include parameters such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield N-substituted pyrimidines, while coupling reactions produce biaryl compounds.

Scientific Research Applications

(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It is employed in the development of pharmaceutical compounds and as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The chlorine atoms on the pyrimidine ring can also participate in substitution reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A precursor to (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride, used in similar reactions.

    2,4-Dichloropyrimidine: Another chlorinated pyrimidine with different substitution patterns and reactivity.

    Methanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds, similar in reactivity to the methanesulfonyl chloride group in this compound.

Uniqueness

This compound is unique due to the combination of its pyrimidine ring and methanesulfonyl chloride group, which provides a versatile platform for various chemical reactions. Its dual reactivity towards nucleophiles and electrophiles makes it a valuable compound in synthetic chemistry and scientific research.

Properties

Molecular Formula

C5H3Cl3N2O2S

Molecular Weight

261.5 g/mol

IUPAC Name

(4,6-dichloropyrimidin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H3Cl3N2O2S/c6-3-1-4(7)10-5(9-3)2-13(8,11)12/h1H,2H2

InChI Key

DLFOXEGQVFDFTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)CS(=O)(=O)Cl)Cl

Origin of Product

United States

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